![molecular formula C20H24N2O5 B5441015 N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide, also known as FICZ, is a synthetic compound that has been widely studied for its potential therapeutic applications. FICZ belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists, which have been shown to modulate a variety of physiological processes, including immune function, metabolism, and cell differentiation.
作用机制
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide exerts its effects by binding to the AhR, a ligand-activated transcription factor that regulates the expression of a variety of genes involved in cellular metabolism, differentiation, and immune function. Upon binding to the AhR, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide induces a conformational change that allows the receptor to translocate to the nucleus, where it can bind to specific DNA sequences and regulate gene expression.
Biochemical and Physiological Effects:
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been shown to modulate a variety of physiological processes, including immune function, metabolism, and cell differentiation. Studies have shown that N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and modulate immune function by regulating the differentiation of T cells and the production of cytokines. N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has also been shown to modulate cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose homeostasis.
实验室实验的优点和局限性
One of the advantages of studying N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is its specificity for the AhR, which allows for the selective modulation of gene expression in cells that express the receptor. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is relatively stable and can be synthesized using a variety of methods. However, one limitation of studying N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is its potential toxicity, particularly at high concentrations. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide may have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide. One area of interest is the development of novel AhR agonists that are more potent and selective than N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide. Additionally, studies are needed to better understand the mechanisms by which N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide modulates cellular metabolism and immune function, and to identify specific genes and pathways that are regulated by the AhR. Finally, studies are needed to evaluate the potential therapeutic applications of N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide in animal models of disease, and to determine the optimal dosing and delivery strategies for this compound.
合成方法
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can be synthesized using a variety of methods, including the condensation of 2-furancarboxaldehyde with N-(2-bromoethyl)-4-isobutoxybenzamide, followed by reduction and acylation. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the condensation of 2-furancarboxaldehyde with N-(2-chloroethyl)-4-isobutoxybenzamide, followed by hydrolysis and acylation.
科学研究应用
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and immunology. Studies have shown that N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and metastasis of tumors. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been shown to modulate immune function, including the differentiation of T cells and the production of cytokines.
属性
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-14(2)13-27-16-7-5-15(6-8-16)19(24)22-18(20(25)21-9-10-23)12-17-4-3-11-26-17/h3-8,11-12,14,23H,9-10,13H2,1-2H3,(H,21,25)(H,22,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQWPRXHLLYUKF-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

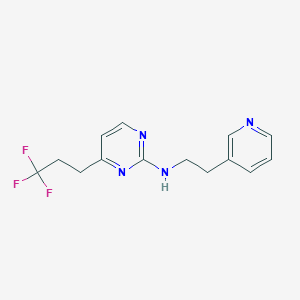
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
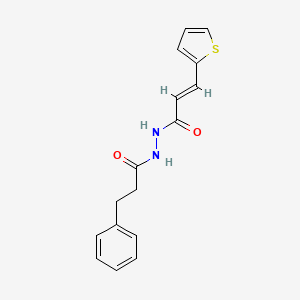
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
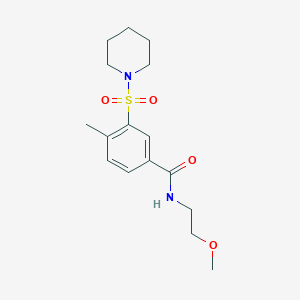
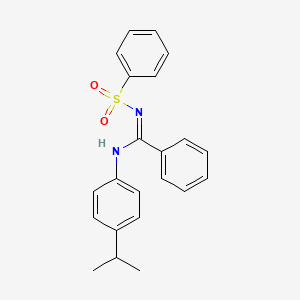
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5441005.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
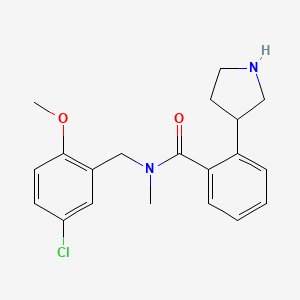
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)